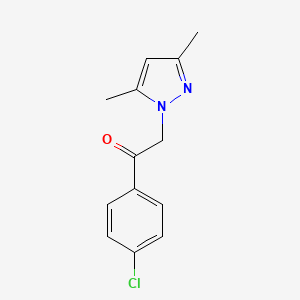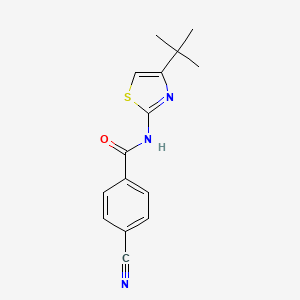
(S)-1-Mesitylethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Mesitylethanamine hydrochloride: is a chemical compound with the molecular formula C11H18ClN and a molecular weight of 199.72 g/mol . It is a derivative of 1-mesitylethanamine , where the amine group is protonated to form the hydrochloride salt. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with mesitylene (1,3,5-trimethylbenzene) as the starting material.
Reaction Steps: The process involves the alkylation of mesitylene with ethylamine to form 1-mesitylethanamine, followed by the addition of hydrochloric acid to produce the hydrochloride salt.
Reaction Conditions: The alkylation step is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol, and the reaction is catalyzed by an acid or base catalyst.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is scaled up using reactors designed for continuous flow or batch processing.
Purification: The product is purified through crystallization or recrystallization techniques to achieve the desired purity level.
Analyse Des Réactions Chimiques
(S)-1-Mesitylethanamine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-mesitylethanamide using oxidizing agents such as chromium(VI) oxide or peroxides .
Reduction: Reduction reactions can convert the compound to its corresponding amine, 1-mesitylethanamine , using reducing agents like lithium aluminum hydride (LiAlH4) .
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, peroxides, and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles and solvents depending on the desired derivative.
Major Products Formed:
1-Mesitylethanamide: (from oxidation)
1-Mesitylethanamine: (from reduction)
Various substituted derivatives (from nucleophilic substitution)
Applications De Recherche Scientifique
(S)-1-Mesitylethanamine hydrochloride: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: It is explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: The compound is utilized in the manufacturing of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-1-Mesitylethanamine hydrochloride exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
(S)-1-Mesitylethanamine hydrochloride: is compared with other similar compounds to highlight its uniqueness:
1-Mesitylethanamine: The free amine form without the hydrochloride salt.
Other Mesityl Derivatives: Compounds with similar mesityl groups but different functional groups or structural modifications.
These compounds share the mesityl core but differ in their functional groups, leading to variations in their chemical properties and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
(1S)-1-(2,4,6-trimethylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-7-5-8(2)11(10(4)12)9(3)6-7;/h5-6,10H,12H2,1-4H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBGENMGPYITQS-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@H](C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(benzo[d]thiazol-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide](/img/structure/B2966042.png)
![5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)pyridine](/img/structure/B2966044.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2966048.png)
![N-(2,4-dimethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2966049.png)
![7-(4-chlorophenyl)-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2966053.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2966055.png)




![N-(3-chloro-4-methylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2966062.png)

